BENGHE Foundational & Exploratory

Check Availability & Pricing

6-Methoxy-5-nitroquinoline molecular weight
and formula

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 6-Methoxy-5-nitroquinoline

Introduction: The Quinoline Core in Modern
Chemistry

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials
science. The fusion of benzene and pyridine rings creates a unique electronic architecture,
imparting significant biological activity. The parent compound, 6-methoxyquinoline, is a key
intermediate in the synthesis of pharmaceuticals, including agents with anti-cancer and anti-
inflammatory properties.[1] The introduction of a nitro group, a potent electron-withdrawing
moiety and a versatile chemical handle, dramatically influences the molecule's reactivity and
potential applications. This guide focuses specifically on the 5-nitro isomer, 6-methoxy-5-
nitroquinoline, a compound poised for exploration in synthetic and pharmaceutical programs.

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. The fundamental properties of
6-methoxy-5-nitroquinoline are summarized below. While detailed, interpreted spectroscopic
data remains limited in peer-reviewed literature, characteristic signatures can be predicted
based on its structure and comparison with related compounds.

Core Properties

A compilation of the key identifiers and physical properties for 6-methoxy-5-nitroquinoline is
presented in Table 1.
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Table 1: Physicochemical Properties of 6-Methoxy-5-nitroquinoline

Property Value Source(s)

Molecular Formula C10HsN203 [2]1[3][4]

Molecular Weight 204.18 g/mol [2][31[4][5]

CAS Number 6623-91-2 [2][4][6]

Appearance NOT[ specified (likely yellow inferred
solid)

Melting Point 101-103 °C [5]

Boiling Point 371.9 £ 27.0 °C (Predicted) [5]

IUPAC Name 6-methoxy-5-nitroquinoline N/A

| Synonyms | 5-Nitro-6-methoxyquinoline, NSC 55494 |[5] |

Spectroscopic Characterization (Predicted)

Experimental spectra (*H NMR, 13C NMR, IR, MS) are reported to be available from commercial
vendors.[7] In the absence of publicly interpreted spectra, the following section outlines the
expected analytical signatures essential for structural verification.

e 'H Nuclear Magnetic Resonance (*H NMR): The proton NMR spectrum is expected to show
distinct signals for the aromatic protons on both rings of the quinoline core, in addition to a
characteristic singlet for the methoxy group. Due to the electron-withdrawing nitro group,
protons on the same ring (especially at the C4 and C8 positions) will likely be shifted
downfield compared to the parent 6-methoxyquinoline. The methoxy group (-OCHs) should
appear as a sharp singlet around 3.9-4.1 ppm.

e 13C Nuclear Magnetic Resonance (33C NMR): The carbon spectrum will display ten unique
signals corresponding to each carbon atom in the molecule. The carbon atom attached to the
nitro group (C5) would be significantly influenced. Spectroscopic data for the precursor, 6-
methoxyquinoline, is available for comparison.[8]
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« Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying key functional
groups.[9] The spectrum of 6-methoxy-5-nitroquinoline should exhibit strong, characteristic
absorption bands corresponding to the nitro group (N-O) asymmetric and symmetric
stretches, typically found around 1550-1500 cm~* and 1360-1300 cm~1, respectively. Other
expected peaks include C=C and C=N stretching vibrations for the aromatic rings (1600-
1450 cm~1) and C-O stretching for the methoxy ether linkage (around 1250 cm™1).

e Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the
compound. The molecular ion peak (M*) should be observed at an m/z value corresponding
to the molecular weight (204.18).

Synthesis and Purification

A definitive, published protocol for the synthesis of 6-methoxy-5-nitroquinoline is not readily
available. However, a logical and robust synthetic strategy involves a two-step process: the
initial construction of the 6-methoxyquinoline core, followed by regioselective nitration.

Step 1: Synthesis of the Precursor, 6-Methoxyquinoline

The most established method for synthesizing the quinoline core is the Skraup reaction.[10]
This involves the reaction of a substituted aniline with glycerol, an oxidizing agent (such as
nitrobenzene), and a dehydrating agent like concentrated sulfuric acid.

Diagram 1: Proposed Synthetic Workflow for 6-Methoxy-5-nitroquinoline
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Caption: Proposed two-step synthesis and purification workflow.
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Experimental Protocol (Adapted from Patent CN103804289A for 6-Methoxyquinoline):[3][10]

Reaction Setup: To a reaction vessel, add p-anisidine (1 part, molar ratio), glycerol (4.3-4.5
parts), and an oxidizing agent such as p-methoxy nitrobenzene (0.50-0.54 parts).

Catalyst/Inhibitor Addition: Add ferrous sulfate (0.20-0.25 parts) and boric acid (1.0-1.3
parts). These act to moderate the often vigorous Skraup reaction, improving safety and yield.

Acid Addition: Slowly add concentrated sulfuric acid dropwise. The volume ratio of glycerol to
sulfuric acid should be approximately 6:1.

Reaction: Heat the mixture to 140 °C and maintain at reflux for 8-8.5 hours. Monitor the
reaction progress using Thin Layer Chromatography (TLC).

Workup: Cool the reaction to room temperature. Neutralize the mixture to a pH of ~5.5 using
a sodium hydroxide solution.

Extraction & Isolation: Remove any resinous material. Filter the solid and wash with distilled
water, followed by ethyl acetate. Extract the aqueous phase with ethyl acetate. Combine all
organic phases.

Purification: Remove the ethyl acetate via distillation under reduced pressure to yield crude
6-methoxyquinoline, which can be further purified by vacuum distillation or chromatography.

Step 2: Nitration of 6-Methoxyquinoline

Electrophilic nitration of the quinoline ring typically occurs on the benzene ring portion. In the
case of quinoline itself, nitration yields a mixture of 5-nitro- and 8-nitroquinoline.[11] The
methoxy group at the C6 position is an ortho-, para-director. Therefore, nitration is strongly
directed to the C5 position (ortho) and the C7 position (para). The C5 position is generally
favored.

Proposed Experimental Protocol:

» Dissolution: Dissolve 6-methoxyquinoline (1 equivalent) in concentrated sulfuric acid at a low
temperature (e.g., 0-5 °C) with stirring.
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 Nitrating Agent: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and
concentrated sulfuric acid.

» Addition: Add the nitrating mixture dropwise to the solution of 6-methoxyquinoline, carefully
maintaining the temperature below 10 °C. The reaction is highly exothermic and requires
strict temperature control to prevent over-nitration and side reactions.

o Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature
for a specified time (e.g., 1-3 hours), monitoring progress by TLC.

e Quenching & Isolation: Carefully pour the reaction mixture onto crushed ice. The product
should precipitate. Neutralize the solution with a base (e.g., NaOH or NH4OH) to precipitate
any remaining product.

 Purification: Collect the crude solid by filtration. The primary product is expected to be 6-
methoxy-5-nitroquinoline, but isomers may be present. Purify the product using column
chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization
from a suitable solvent (e.g., ethanaol).

Potential Applications and Chemical Reactivity

While specific applications for 6-methoxy-5-nitroquinoline are not extensively documented,
its structure suggests significant potential as a versatile intermediate in medicinal chemistry
and organic synthesis.

Intermediate for Pharmaceutical Agents

Many biologically active molecules are derived from the 5-nitroquinoline scaffold. For example,
Nitroxoline (8-hydroxy-5-nitroquinoline) is an established antimicrobial and has been
repurposed for its potent anti-cancer and anti-parasitic activities.[12] The activity of these
compounds is often linked to their ability to chelate metal ions, a property influenced by the
substitution pattern.

The 6-methoxy-5-nitroquinoline scaffold provides a key starting point for developing novel
analogues. The nitro group can be readily reduced to an amine (5-amino-6-methoxyquinoline),
which serves as a crucial handle for further functionalization via amide coupling, reductive
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amination, or diazotization reactions to build molecular complexity and explore structure-activity
relationships.

Reactivity of the Nitroquinoline Core

The presence of the electron-withdrawing nitro group deactivates the benzene ring towards
further electrophilic substitution but activates it for nucleophilic aromatic substitution (SnAr).
Research on related 5-nitroquinolines has shown that they can undergo nucleophilic
substitution of hydrogen, particularly at the ortho-position (C6) relative to the nitro group, under
specific conditions.[13] This reactivity opens pathways to novel derivatives that would be
inaccessible through other routes.

Safety and Handling

No specific Safety Data Sheet (SDS) is publicly available for 6-methoxy-5-nitroquinoline.
However, based on the data for its precursor, 6-methoxyquinoline,[14][15] and the known
hazards of nitro-aromatic compounds, a cautious approach is mandatory.

o Hazard Classification (Inferred): Likely to be classified as harmful if swallowed, inhaled, or in
contact with skin. May cause skin and serious eye irritation. Nitro-aromatic compounds are
often treated as potential mutagens and should be handled with appropriate care.

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety
goggles or a face shield, and a laboratory coat. Work in a well-ventilated fume hood.

o Handling: Avoid breathing dust or vapors. Wash hands thoroughly after handling. Prevent
release into the environment.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
strong oxidizing agents and acids.

Conclusion

6-Methoxy-5-nitroquinoline is a chemical intermediate with significant, albeit largely
untapped, potential. Its molecular formula of C10HsN203 and molecular weight of 204.18 g/mol
are well-established.[2][3][5] While a dedicated synthesis protocol is not published, a logical
pathway via the nitration of 6-methoxyquinoline provides a clear route for its preparation in the
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laboratory. Its structural similarity to known bioactive molecules makes it a compelling target for
researchers in drug discovery and a versatile building block for synthetic chemists. Proper
characterization and adherence to stringent safety protocols are essential for its successful and
safe application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b014175#6-methoxy-5-nitroquinoline-molecular-
weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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